Home > Products > Screening Compounds P129353 > 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one - 1358617-40-9

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Catalog Number: EVT-2780806
CAS Number: 1358617-40-9
Molecular Formula: C22H15ClN4O
Molecular Weight: 386.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Compound Description: This compound serves as the lead compound in a series of investigations exploring tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, known for their high affinity for the benzodiazepine (BZ) receptor. It exhibits a notable 4 nM binding affinity to the BZ receptor. []

Relevance: 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is the core structure of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. The target compound simply adds a 3-chlorobenzyl substituent at the 6-position of this core structure. []

-chloro-2-(2-fluorophenyl) [, , ]triazolo[1,5- c]quinazolin-5(6H)-one (CGS 16228)

Compound Description: CGS 16228 emerged as a leading compound in a series of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one analogues. It displays potent BZ antagonist activity in rat models, comparable to CGS 8216, a compound from the pyrazolo[4,3-c]quinoline series. []

Relevance: CGS 16228 shares the same triazoloquinazolinone core structure with 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. The structural variations include a chlorine substituent at the 9-position and a 2-fluorophenyl group at the 2-position in CGS 16228. []

2-aryl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Compound Description: This compound represents a benzodiazepine (BZ) receptor binding template. Modifications to this template by replacing the annelated benzene ring with alicyclic or heterocyclic moieties have yielded novel structures with potent BZ receptor binding affinity. []

Relevance: 2-aryl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is the general structure class that encompasses 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. They share the same tricyclic core, differing only in the specific aryl substituent at the 2-position and the presence of the 3-chlorobenzyl group at the 6-position in the target compound. []

cycloalkyl-annelated [, , ]triazolo[1,5-c]pyrimidin-5(6H)-ones

Compound Description: These compounds are modifications of the 2-aryl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one template where the benzene ring is replaced with a cycloalkyl group. They have shown high affinity for the BZ receptor. []

Relevance: While structurally distinct from 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one by the absence of the benzene ring, they highlight the impact of modifications to the core triazolopyrimidinone structure on BZ receptor binding affinity, a key property also investigated for the target compound. []

7,8,9,10-tetrahydropyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin- 5(6H)-ones

Compound Description: This class of compounds is another modification of the 2-aryl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one template, incorporating a tetrahydropyrido ring instead of the benzene ring. The N-substituent at the 9-position significantly influences their BZ receptor binding affinity. []

Relevance: Similar to the cycloalkyl-annelated compounds, these derivatives, while not directly structurally analogous to 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, underscore the importance of structural variations in modulating the activity of triazolopyrimidinone derivatives. []

Relevance: Though not a direct structural analogue of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one due to the tetrahydropyrido ring, its activity profile highlights the potential of modified triazolopyrimidinone derivatives for anxiolytic effects, a property that might also be relevant for the target compound. []

CGS 9896 (2-(4-chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one)

Compound Description: CGS 9896 is a compound from the pyrazolo[4,3-c]quinoline series known for its anxiolytic properties without sedative or alcohol interaction liability. It served as a benchmark for comparing the activity of novel BZ receptor ligands. []

Relevance: While belonging to the pyrazoloquinolinone class, different from the triazoloquinazolinone structure of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, CGS 9896's desirable anxiolytic profile without sedative or alcohol interaction effects serves as a target for novel BZ receptor ligands, including modifications of the triazoloquinazolinone structure. []

2-Amino[1,2,4]triazolo[1,5-c]quinazolines

Compound Description: This class of compounds has been identified as potent adenosine receptor (AR) antagonists. Various derivatives, including novel polyheterocyclic compounds, have been synthesized and evaluated for their AR antagonist activity. []

Relevance: 2-Amino[1,2,4]triazolo[1,5-c]quinazolines share the core triazoloquinazoline structure with 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, highlighting the versatility of this tricyclic scaffold for targeting different receptors. []

Properties

CAS Number

1358617-40-9

Product Name

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

IUPAC Name

6-[(3-chlorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Molecular Formula

C22H15ClN4O

Molecular Weight

386.84

InChI

InChI=1S/C22H15ClN4O/c23-17-10-6-7-15(13-17)14-26-19-12-5-4-11-18(19)21-24-20(25-27(21)22(26)28)16-8-2-1-3-9-16/h1-13H,14H2

InChI Key

DUZHFRWBAROLJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.